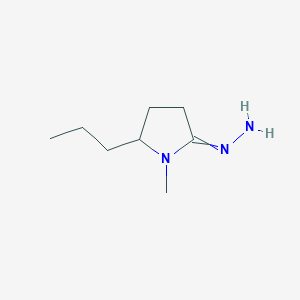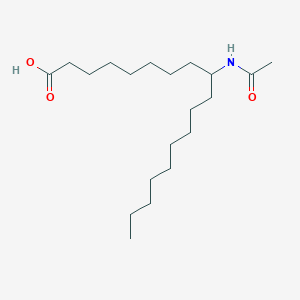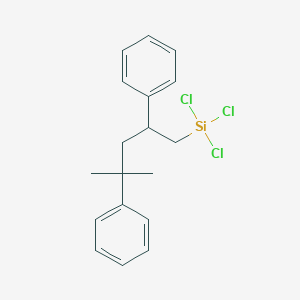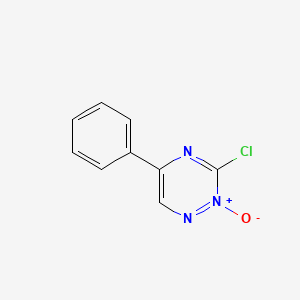
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-R-5-chloro-1,2,4-triazoles with nucleophiles such as water or ammonia, leading to the formation of the triazine ring . The reaction conditions often include the use of aqueous alkali or acidic environments to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as water, ammonia, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups and properties depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular processes, contributing to its anticancer and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazines such as:
2,4,6-Tri-substituted-1,3,5-triazines: Known for their applications in herbicides and pharmaceuticals.
Tetrazines: Another class of nitrogen-containing heterocycles with diverse applications.
Uniqueness
3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
61178-01-6 |
|---|---|
Molekularformel |
C9H6ClN3O |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
3-chloro-2-oxido-5-phenyl-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C9H6ClN3O/c10-9-12-8(6-11-13(9)14)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
HUOMCMQOJUBCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=[N+](C(=N2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


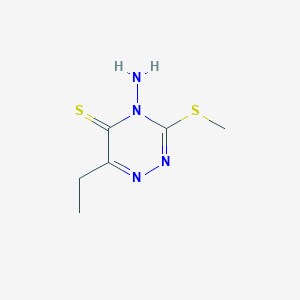
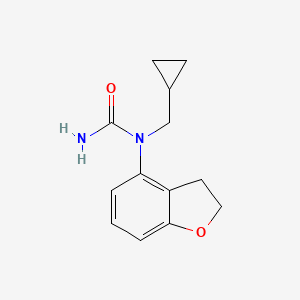
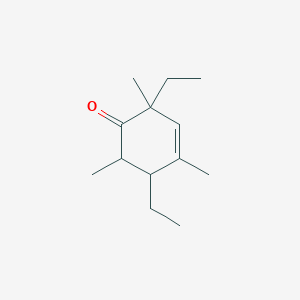
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
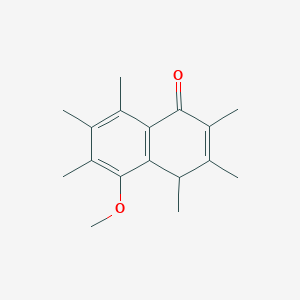
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
